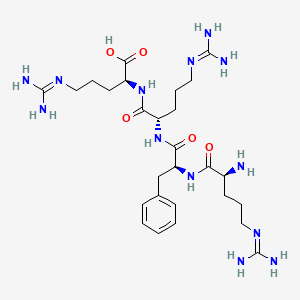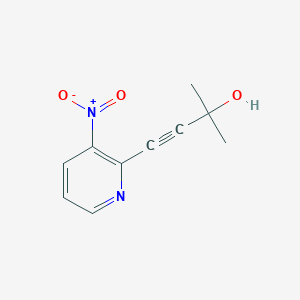
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is an organic compound with a unique structure that combines a pyridine ring with a nitro group and an alkyne functionality
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol typically involves the Sonogashira coupling reaction. This reaction is a well-known method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The process involves the following steps:
Reactants: 3-iodopyridine, 2-Methyl-3-butyn-2-ol, Pd(PPh3)2Cl2, CuI, THF, Et3N.
Reaction Conditions: The reaction mixture is stirred at room temperature under an argon atmosphere for several hours.
Industrial Production Methods
化学反応の分析
Types of Reactions
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 2-Methyl-4-(3-aminopyridin-2-yl)but-3-yn-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
科学的研究の応用
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the alkyne group can undergo cycloaddition reactions. These interactions can modulate biological pathways and enzyme activities, making the compound useful in medicinal chemistry and biochemical research .
類似化合物との比較
Similar Compounds
- 2-Methyl-4-(2-pyridyl)but-3-yn-2-ol
- 2-Methyl-4-(pyridin-4-yl)but-3-yn-2-ol
- 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
Uniqueness
2-Methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring specific redox behavior and interactions with biological targets .
特性
CAS番号 |
671198-31-5 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC名 |
2-methyl-4-(3-nitropyridin-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C10H10N2O3/c1-10(2,13)6-5-8-9(12(14)15)4-3-7-11-8/h3-4,7,13H,1-2H3 |
InChIキー |
OOXSDYATOCTTKA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC1=C(C=CC=N1)[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dioxolane, 2-(methoxymethyl)-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B12525320.png)
![4,4-Bis[(benzyloxy)methyl]-2-(1-phenylpropylidene)cyclopentan-1-ol](/img/structure/B12525323.png)
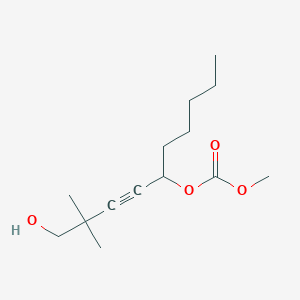
![10-[(2-Methylphenyl)methylidene]anthracen-9(10H)-one](/img/structure/B12525339.png)
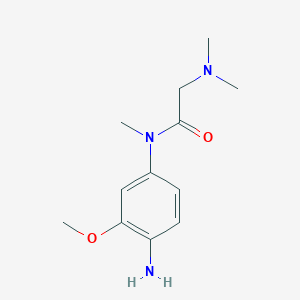
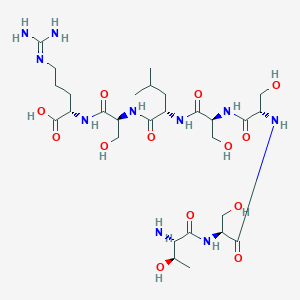
![2-{[(4-tert-Butylphenyl)methyl]sulfanyl}-4H-1-benzopyran-4-one](/img/structure/B12525360.png)
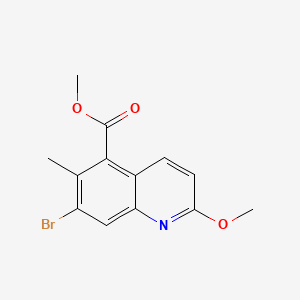
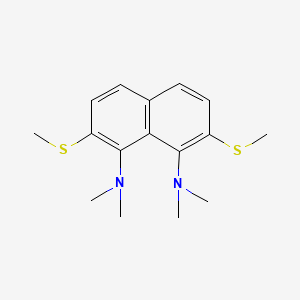
![6-Chloro-10-[2-[2-[2-(6-chloro-2-methoxy-9-oxoacridin-10-yl)ethoxy]ethoxy]ethyl]-2-methoxyacridin-9-one](/img/structure/B12525375.png)
![1-[Difluoro(trifluoromethoxy)methoxy]-1,2,2-trifluoroethene](/img/structure/B12525383.png)
